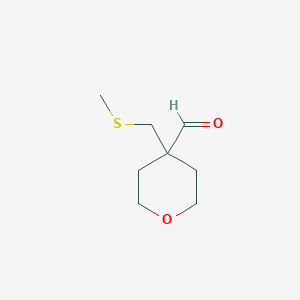
4-(Methylsulfanylmethyl)oxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Methylsulfanylmethyl)oxane-4-carbaldehyde” is a chemical compound with the CAS Number: 2580210-09-7 . It has a molecular weight of 174.26 . This compound is used in scientific research and its unique structure allows for diverse applications, from organic synthesis to medicinal chemistry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O2S/c1-11-7-8(6-9)2-4-10-5-3-8/h6H,2-5,7H2,1H3 . This indicates that the compound contains 8 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
Research highlights the use of aldehydes in green chemistry applications, such as the Knoevenagel condensation reactions performed in ionic liquids, offering a more environmentally friendly approach with higher yields and shorter reaction times compared to traditional methods (Hangarge et al., 2002). This suggests that 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde could be a candidate for similar green chemistry applications, leveraging its reactivity in condensation reactions.
Synthetic Building Blocks
The compound's structure suggests its potential as a synthetic building block. For instance, 4-oxoazetidine-2-carbaldehydes have been used extensively as protected α-amino aldehydes and masked β-amino acids, indicating the dual reactivity and usefulness in synthesizing biologically relevant substances, including amino acids and natural products (Alcaide & Almendros, 2002). This highlights the potential utility of 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde in the preparation of complex molecules and as a versatile reagent in organic synthesis.
Novel Synthetic Methods
Innovative synthetic approaches to heterocyclic compounds, such as the efficient synthesis of fused heterocycles, suggest that related compounds can serve as intermediates in the synthesis of complex organic molecules with potential pharmaceutical applications (Gribble et al., 2002). This implies that 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde could be used in similar synthetic routes to access new pharmaceutical candidates or materials with unique properties.
Supramolecular Chemistry
The use of specific aldehydes in the formation of supramolecular structures, such as single molecule magnets, suggests potential applications in materials science (Giannopoulos et al., 2014). Although the cited research does not directly involve 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde, it indicates a broader interest in exploring aldehydes' roles in designing materials with novel electronic or magnetic properties.
Antimicrobial Applications
Finally, the synthesis and evaluation of Schiff bases from aldehydes, demonstrating antimicrobial activity, suggest that derivatives of aldehydes, including potentially 4-(Methylsulfanylmethyl)oxane-4-carbaldehyde, could be explored for their antimicrobial properties (Bairagi et al., 2009). This opens up research avenues in pharmaceutical chemistry for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
4-(methylsulfanylmethyl)oxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-11-7-8(6-9)2-4-10-5-3-8/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHMJOKBHGLEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCOCC1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)
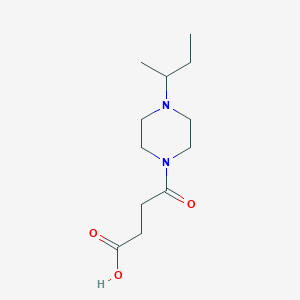

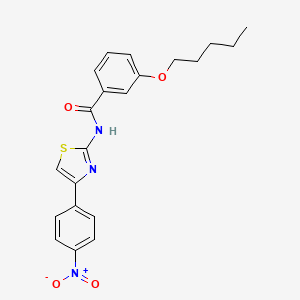

![3-(Triazol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2889437.png)
![1-[(2-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2889438.png)
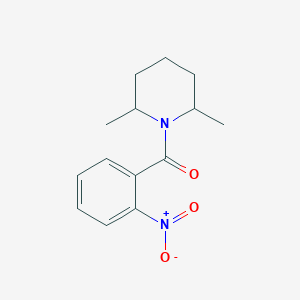
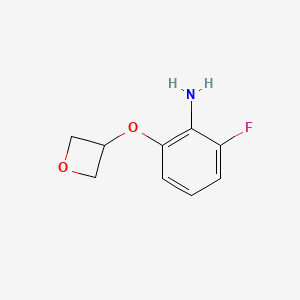
![3-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2889442.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)

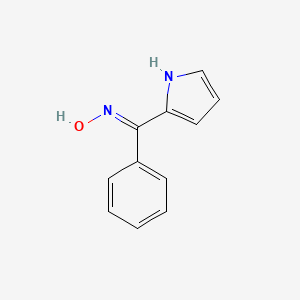
![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)